(S)-2-Amino-4-azidobutanoic acid hydrochloride

Overview

Description

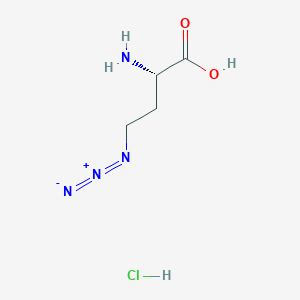

(S)-2-Amino-4-azidobutanoic acid hydrochloride (CAS: 942518-29-8) is a non-canonical amino acid derivative widely used in bioorthogonal chemistry. Its molecular formula is C₄H₉ClN₄O₂, and it features an azide (-N₃) group at the fourth carbon of the butanoic acid backbone, enabling selective reactivity in Staudinger ligation and click chemistry . This compound is critical for site-specific protein labeling, as it allows the introduction of azide "handles" into biomolecules for subsequent conjugation with phosphine or alkyne probes .

Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Azidohomoalanine (hydrochloride) typically involves several steps:

Reduction of Carboxylic Acid: The starting material, N-Boc-O-Bn-L-aspartic acid, undergoes reduction to form the corresponding alcohol.

Mesylation of the Hydroxyl Group: The hydroxyl group is then converted to a mesylate.

Substitution of the Mesylate by Sodium Azide: The mesylate is substituted with sodium azide to introduce the azido group.

Double Deprotection (Small Scale): The protecting groups are removed to yield L-Azidohomoalanine.

Deprotection of the Benzyl Ester and Boc Group (Large Scale): For large-scale production, the benzyl ester and Boc group are deprotected in separate steps.

Industrial Production Methods

Industrial production of L-Azidohomoalanine (hydrochloride) follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The reactions are typically carried out in large reactors with precise control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

L-Azidohomoalanine (hydrochloride) undergoes several types of chemical reactions:

Click Chemistry: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also undergo SPAAC reactions with molecules containing strained cycloalkynes such as DBCO or BCN groups.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing molecules.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes strained cycloalkynes like DBCO or BCN without the need for a catalyst.

Major Products

The major products of these reactions are the corresponding triazole derivatives, which are stable and can be further modified for various applications .

Scientific Research Applications

Bioconjugation

Overview : Bioconjugation involves the attachment of biomolecules to create targeted drug delivery systems or diagnostic agents. (S)-2-Amino-4-azidobutanoic acid hydrochloride serves as a crucial building block in this area.

Applications :

- Targeted Drug Delivery : The compound's azide functionality allows for the selective attachment of drugs to specific biomolecules, enhancing therapeutic efficacy.

- Diagnostic Agents : It can be conjugated with imaging agents to improve the detection of diseases.

Peptide Synthesis

Overview : The compound is used in synthesizing peptides with azide functionalities, which are important for various biological applications.

Applications :

- Incorporation of Labels : Researchers utilize this compound to introduce different labels or drugs into peptides, facilitating enhanced therapeutic effects.

- Functionalization of Peptides : The azide group enables modifications that can improve the stability and activity of peptide-based drugs.

Click Chemistry

Overview : Click chemistry is a class of biocompatible reactions that allow for the rapid and efficient formation of covalent bonds between molecules.

Applications :

- Molecular Assembly : The azide group in this compound can participate in click reactions, leading to the formation of complex molecular structures.

- Materials Science and Medicinal Chemistry : Its application extends to creating novel materials and drug candidates through efficient coupling reactions.

Research in Neuroscience

Overview : The unique properties of this compound make it valuable for studying neurological pathways.

Applications :

- Neurodegenerative Disease Studies : Researchers are investigating its potential to elucidate mechanisms underlying neurodegenerative diseases, potentially leading to new therapeutic strategies.

- Neurotransmitter Research : The compound may be used to study neurotransmitter interactions and signaling pathways.

Antibody Development

Overview : Modifying antibodies with this compound enhances their specificity and efficacy.

Applications :

- Cancer Targeting : By attaching this compound to antibodies, researchers aim to improve their ability to target cancer cells effectively.

- Pathogen Detection : This modification can also enhance the detection capabilities of antibodies against various pathogens.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Bioconjugation | Building block for targeted drug delivery and diagnostic agents |

| Peptide Synthesis | Facilitates incorporation of labels and functionalization of peptides |

| Click Chemistry | Enables efficient molecular assembly through biocompatible reactions |

| Neuroscience Research | Useful for studying neurological pathways and mechanisms in neurodegenerative diseases |

| Antibody Development | Enhances specificity and efficacy in targeting cancer cells and pathogens |

Case Studies

- Dual-Radiolabeled Conjugates in Cancer Treatment

- Monitoring Protein Synthesis

- Poly-glutamylation Studies

Mechanism of Action

L-Azidohomoalanine (hydrochloride) exerts its effects by being incorporated into proteins in place of methionine. This incorporation is facilitated by methionyl-tRNA synthetase, which recognizes L-Azidohomoalanine as a substrate. Once incorporated, the azido group can undergo bioorthogonal reactions, allowing for the specific modification of the protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(S)-2,4-Diaminobutanoic Acid Dihydrochloride

CAS: 1883-09-6 | Formula: C₄H₁₀N₂O₂·2HCl Structural Difference: Replaces the azide group with a second amino (-NH₂) group at position 4. Applications: Primarily used in peptide synthesis for crosslinking or introducing reactive amine sites . Key Differences:

- Solubility : Enhanced aqueous solubility due to dihydrochloride salt form.

- Reactivity : Lacks azide-mediated bioorthogonal utility; instead, facilitates amine-specific coupling (e.g., with NHS esters).

- Safety: No reported mutagenicity, making it safer for biological applications compared to azide derivatives .

4-Azido-L-homoalanine (Free Acid)

CAS : 120042-14-0 | Formula : C₄H₈N₄O₂

Structural Difference : Lacks the hydrochloride counterion.

Applications : Similar bioorthogonal applications but requires pH adjustment for solubility in aqueous systems .

Key Differences :

- Solubility : Lower solubility in water compared to the hydrochloride salt, often necessitating organic solvents like DMF.

- Stability : Free acid form may exhibit reduced shelf stability under humid conditions .

(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride

CAS: 3311-01-1 | Formula: C₅H₁₂ClNO₃ Structural Difference: Methoxy (-OCH₃) replaces the azide group. Applications: Utilized in synthetic pathways where azide reactivity is undesirable, such as in non-clickable peptide modifications . Key Differences:

- Applications : More suited for structural studies or as a metabolic analog lacking bioorthogonal functionality .

4-(Dimethylamino)butanoic Acid Hydrochloride

CAS: Not explicitly listed | Formula: C₆H₁₄ClNO₂ (estimated) Structural Difference: Features a dimethylamino (-N(CH₃)₂) group at position 4. Applications: Used in pH-sensitive drug delivery systems or as a surfactant due to its tertiary amine . Key Differences:

- Reactivity: The dimethylamino group enables protonation-dependent solubility, unlike the azide’s click chemistry utility.

- Biological Use: Limited to non-bioorthogonal applications, such as buffering or catalysis .

Data Table: Comparative Overview

Research Findings and Practical Considerations

- Mutagenicity: The azide group in (S)-2-Amino-4-azidobutanoic acid hydrochloride necessitates stringent handling protocols, as highlighted in mutagenicity assays .

- Salt vs. Free Acid : The hydrochloride salt form enhances solubility for biological applications, whereas the free acid (CAS 120042-14-0) is preferable in organic synthesis .

- Functional Group Trade-offs: Methoxy and dimethylamino derivatives lack azide reactivity but offer stability in alternative applications, such as metabolic studies or pH-responsive systems .

Biological Activity

(S)-2-Amino-4-azidobutanoic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is classified as a non-canonical amino acid. Its molecular formula is CHClNO, and it features an azido group (-N₃) that contributes to its reactivity and biological properties . The azido group is known for its ability to participate in click chemistry, making this compound a valuable tool in biochemical applications.

The biological activity of this compound primarily stems from its ability to modulate various biological processes. Research indicates that it may influence protein synthesis, cellular signaling pathways, and interactions with nucleic acids.

- Protein Synthesis : As a non-canonical amino acid, it can be incorporated into peptides and proteins, potentially altering their function and stability. This incorporation can lead to enhanced or modified biological activities compared to canonical amino acids .

- Cellular Signaling : Studies have shown that the presence of azido groups can affect the binding affinity of compounds to receptors and enzymes, thereby influencing signal transduction pathways .

- Nucleic Acid Interactions : The azido group can facilitate the formation of covalent bonds with nucleic acids, which may be exploited for targeted drug delivery systems or gene editing applications .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. For instance, it has been evaluated for its efficacy against various bacterial strains. In vitro studies indicate that it possesses significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. It has shown promise in inhibiting viral replication in cell cultures, particularly against influenza viruses. The mechanism appears to involve interference with viral adhesion and entry into host cells .

Case Studies

- Inhibition of Influenza A Virus : A study investigated the effects of this compound on influenza A virus adhesion to host cells. Results indicated a significant reduction in viral load when treated with the compound, suggesting its potential as a therapeutic agent against influenza infections .

- Antibacterial Efficacy : Another case study focused on the antibacterial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that it could inhibit MRSA growth effectively, highlighting its potential use in treating resistant bacterial infections .

Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

- Cell Viability Assays : Experiments assessing cell viability in the presence of this compound demonstrated no significant cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development .

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the azido group facilitates reactive oxygen species (ROS) generation upon light exposure, which may contribute to its antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Amino-4-azidobutanoic acid hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves azide incorporation into a chiral amino acid backbone. Enantiomeric purity is achieved via asymmetric synthesis or resolution techniques (e.g., chiral chromatography). Critical intermediates should be validated using polarimetry or chiral HPLC to confirm stereochemical integrity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound in research settings?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) confirms structural identity, while high-performance liquid chromatography–mass spectrometry (HPLC-MS) ensures purity (>95%). Quantify azide content via IR spectroscopy (peak ~2100 cm) .

Q. What solubility properties make this compound suitable for biochemical assays?

- Methodological Answer : Its solubility in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) enables compatibility with aqueous buffers and organic solvents. Pre-dissolve in DMSO for stock solutions, followed by dilution in PBS for cellular studies to avoid precipitation .

Advanced Research Questions

Q. How can researchers optimize click chemistry-based assays using this compound for live-cell imaging?

- Methodological Answer : Optimize reaction kinetics by adjusting copper catalyst concentrations (e.g., Cu(I)-ligand systems) and incubation time. Validate biocompatibility via cell viability assays (e.g., MTT). Use confocal microscopy with fluorogenic alkyne probes to track real-time labeling .

Q. How should discrepancies in reported solubility profiles across solvent systems be addressed?

- Methodological Answer : Conduct controlled solubility tests under standardized conditions (e.g., 25°C, inert atmosphere). Compare results with literature data, and consider factors like pH (azide stability) and counterion effects (hydrochloride vs. free base) .

Q. What methodologies assess the thermal and photochemical stability of this compound in aqueous buffers?

- Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for thermal stability; UV exposure for photostability). Monitor degradation via HPLC-MS and track azide loss via IR. Use phosphate buffers (pH 7.4) to mimic physiological conditions .

Q. What are the key challenges in scaling up synthesis while maintaining azide group integrity?

- Methodological Answer : Azides are shock-sensitive; use low-temperature reactions (<0°C) and inert atmospheres. Replace hazardous azide sources (e.g., NaN) with safer alternatives (e.g., TMSN). Purify via recrystallization to remove trace metals that catalyze decomposition .

Q. How can cytotoxicity and cellular uptake efficiency be evaluated in mammalian cell lines?

- Methodological Answer : Perform dose-response assays (e.g., 0.1–10 mM) using flow cytometry with viability dyes (propidium iodide). Quantify uptake via LC-MS/MS or fluorescent tagging. Compare results with negative controls (e.g., non-azido analogs) .

Q. How can specificity in CuAAC reactions be validated to minimize off-target interactions?

- Methodological Answer : Use competition assays with excess non-reactive alkyne probes. Confirm specificity via Western blot (if targeting proteins) or pull-down assays. Optimize reaction time (<1 hour) to reduce non-specific binding .

Q. What safety protocols are essential for handling azide-containing compounds?

- Methodological Answer : Avoid grinding or heating dry azides. Store solutions in inert solvents (e.g., DMSO) at −20°C. Use blast shields and personal protective equipment (PPE) during synthesis. Dispose of waste via neutralization with sodium nitrite .

Q. Research Applications

Q. In what experimental designs has this compound been employed for tracking biomolecule dynamics?

Properties

IUPAC Name |

(2S)-2-amino-4-azidobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHYJRIDKLZZEO-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=[N+]=[N-])[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942518-29-8 | |

| Record name | Butanoic acid, 2-amino-4-azido-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942518-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.